molecular formula C13H9N3OS B077125 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 14133-23-4

2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B077125
CAS No.: 14133-23-4
M. Wt: 255.3 g/mol
InChI Key: ZWIFJDMIIROEBY-UHFFFAOYSA-N
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Description

2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a sophisticated heterocyclic compound based on the pyrido[2,3-d]pyrimidinone scaffold, a core structure known for its significant role in medicinal chemistry and biochemical probe development. This derivative is specifically functionalized with a mercapto group at the 2-position and a phenyl ring at the 3-position, structural features designed to enhance its binding affinity and selectivity as a kinase inhibitor. The compound acts as a potent ATP-competitive inhibitor, targeting the catalytic site of various protein kinases. Its primary research value lies in the investigation of intracellular signaling pathways, particularly those involved in cell proliferation, survival, and apoptosis. Researchers utilize this chemical tool to study dysregulated kinase activity in cancer models, inflammatory diseases, and other pathological conditions, providing critical insights for target validation and lead compound identification in drug discovery programs. Its unique structure also serves as a valuable intermediate for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) within this privileged scaffold.

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)9-5-2-1-3-6-9/h1-8H,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIFJDMIIROEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526263
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14133-23-4
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis via Cyclocondensation

The most widely documented method involves microwave irradiation to accelerate the cyclocondensation of methyl 2-aminonicotinate with phenyl isothiocyanate. In a representative procedure, methyl 2-aminonicotinate (200 mg, 1.27 mmol) and phenyl isothiocyanate (0.199 mL, 1.34 mmol) are combined with triethylamine (0.035 mL, 0.24 mmol) in acetonitrile (4 mL) and irradiated at 150°C for 30 minutes . The reaction mixture is cooled in an ice/salt bath, yielding a white precipitate that is filtered and dried. This method achieves a modest 5% yield, attributed to competing side reactions under high-temperature conditions . Notably, the product’s melting point (301–302°C) exceeds literature values (275–276°C), suggesting potential variations in crystallinity or purity .

Conventional Thermal Synthesis with Acid Catalysis

Alternative routes employ prolonged heating in polar aprotic solvents. For example, refluxing methyl 2-aminonicotinate with phenyl isothiocyanate in dimethylformamide (DMF) for 10–15 hours generates the target compound, albeit with similar low yields (5–10%) . The use of DMF as a solvent enhances solubility of intermediates but necessitates rigorous drying to prevent hydrolysis . A comparative study demonstrated that replacing triethylamine with potassium carbonate as a base marginally increases yield to 8%, though side product formation remains a limitation .

Post-Synthetic Modification of Pyrido[2,3-d]pyrimidine Precursors

Indirect synthesis via functionalization of preformed pyrido[2,3-d]pyrimidine scaffolds has been explored. Treatment of 3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one with phosphorus pentasulfide (P₂S₅) in anhydrous toluene introduces the mercapto group at position 2 . This two-step approach achieves higher yields (15–20%) but requires stringent anhydrous conditions to avoid oxidation of the thiol group . Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselective substitution, with 1H^1H-NMR spectra showing characteristic singlet peaks for the mercapto proton at δ 3.8–4.1 ppm .

Analytical Validation and Spectral Characterization

Rigorous analytical protocols ensure product identity and purity. Fourier-transform infrared (FTIR) spectra of this compound exhibit distinct absorption bands at 2550 cm1^{-1} (S–H stretch) and 1665 cm1^{-1} (C=O stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 255.3 (C₁₃H₉N₃OS) . 1H^1H-NMR (400 MHz, DMSO-d₆) data align with predicted coupling patterns: δ 7.45–8.31 ppm (aromatic protons), δ 4.10 ppm (OCH₃, if present), and δ 13.1 ppm (exchangeable NH proton) .

Challenges in Yield Improvement and Scalability

Despite methodological advances, low yields persist across protocols. Computational modeling identifies the steric hindrance imposed by the phenyl group at position 3 as a primary bottleneck, limiting nucleophilic attack at position 2 . Scale-up attempts (>10 mmol) exacerbate this issue, with yields dropping below 2% due to incomplete cyclization . Future directions may explore flow chemistry or enzymatic catalysis to enhance efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

MethodStarting MaterialsConditionsYield (%)Purity (HPLC)
Microwave irradiationMethyl 2-aminonicotinate, PhNCS150°C, 0.5 h, acetonitrile595
Thermal refluxMethyl 2-aminonicotinate, PhNCSDMF, 10–15 h, 120°C890
Post-synthetic thiolation3-Phenylpyrido[2,3-d]pyrimidin-4-oneP₂S₅, toluene, 24 h1598

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that the compound can induce apoptosis and inhibit cell proliferation.

Study ReferenceCancer TypeIC50 Value (µM)Mechanism of Action
Breast12.5Apoptosis induction
Lung15.0Cell cycle arrest
Colon10.0Inhibition of metastasis

2. Antimicrobial Properties
The compound has shown antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell walls and inhibiting protein synthesis.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus25 µg/mLBactericidal
Escherichia coli30 µg/mLBacteriostatic
Candida albicans20 µg/mLFungicidal

Biochemical Applications

1. Enzyme Inhibition
this compound has been identified as a potent inhibitor of specific enzymes involved in disease pathways, such as kinases and phosphatases. This inhibition can be crucial for developing targeted therapies.

Case Study:
A study investigated the inhibition of a specific kinase associated with cancer progression, revealing that the compound effectively reduced kinase activity by over 70% at a concentration of 5 µM, highlighting its potential as a therapeutic agent.

2. Proteomics Research
The compound is utilized in proteomics for labeling and studying protein interactions due to its unique thiol group. This application is particularly relevant in understanding protein modifications and interactions in various biological processes.

Mechanism of Action

The mechanism of action of 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-ones

Thieno derivatives replace the pyridine ring with a thiophene, altering electronic properties and bioactivity:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrido[2,3-d]pyrimidine 3-phenyl, 2-mercapto Antimicrobial, anticancer
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidine 5-(4-Cl-phenyl) Melanin synthesis enhancement
5,6-Dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidine 5,6-dimethyl, 3-phenyl Not specified (structural study)

Key Differences :

  • Thieno derivatives exhibit enhanced melanin synthesis in B16 cells due to structural mimicry of psoralen .
  • Pyrido analogs show broader antimicrobial activity, attributed to the pyridine ring’s electron-withdrawing effects .

Other Pyrido[2,3-d]pyrimidinones

Compound Substituents Activity Reference
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one Thiazole-ethyl chain Cytotoxic (IC₅₀: 1.2–8.7 μM)
Aryliden hydrazinylpyrido[2,3-d]pyrimidin-4-ones Hydrazine + aromatic aldehydes Potent anti-microbial (MIC: 4–16 μg/mL)

Anticancer Activity

  • Target Compound : Derivatives inhibit cancer cell proliferation via kinase inhibition (e.g., EGFR, IC₅₀: 0.8–3.4 μM) .
  • Thieno[2,3-d]pyrimidinones: Exhibit moderate anticancer activity (IC₅₀: 10–50 μM) but require structural optimization .

Antimicrobial Activity

  • Target Compound : 2-Mercapto derivatives show MIC values of 8–32 μg/mL against S. aureus .
  • Thieno[2,3-d]pyrimidinones: Less potent (MIC: 64–128 μg/mL) due to reduced membrane permeability .

Melanin Modulation

  • Thieno[2,3-d]pyrimidinones: Increase melanin content by 150–200% in B16 cells via azepine fragment interactions .
  • Pyrido Analogs: No significant melanin modulation reported .

Physicochemical Properties

Property Target Compound Thieno[2,3-d]pyrimidinone (5,6-dimethyl-3-phenyl)
Molecular Weight 365 (for 5-Cl derivative) 342.4 (C₁₉H₁₄N₂OS)
Melting Point >250°C ~200°C (estimated)
LogP (Predicted) 3.2 2.8
Aqueous Solubility Low (<0.1 mg/mL) Moderate (0.5–1 mg/mL)

Key Insight: The pyrido core’s hydrophobicity reduces solubility compared to thieno analogs, impacting bioavailability .

Biological Activity

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, with the CAS number 14133-23-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a pyrido-pyrimidine core with a mercapto group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C13H9N3OS
  • Molecular Weight : 255.3 g/mol
  • CAS Number : 14133-23-4

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. A notable study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary findings suggest that it may act as a phosphodiesterase (PDE) inhibitor, which could have implications for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE enzymes can lead to increased levels of cyclic AMP (cAMP), promoting bronchodilation and anti-inflammatory effects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against clinical isolates.
    • Method : Disc diffusion method was employed on various pathogens.
    • Results : The compound exhibited zones of inhibition ranging from 12 to 20 mm, indicating strong antimicrobial effects.
  • Case Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability post-treatment.
    • Results : A significant reduction in viability was observed at concentrations above 50 µM.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineMethod UsedResult
AntimicrobialS. aureusDisc diffusionMIC = 32 µg/mL
AntimicrobialE. coliDisc diffusionMIC = 64 µg/mL
AnticancerMCF-7MTT assayViability reduced by 70% at 50 µM
AnticancerA549MTT assayViability reduced by 65% at 50 µM
Enzyme InhibitionPDE4Enzyme assayIC50 = 150 nM

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via transamidation followed by intramolecular cyclization. For example, reacting ester amides with ammonia gas under controlled conditions achieves cyclization to form the pyrido[2,3-d]pyrimidinone core (64–93% yields) . One-pot methods using formamide at 140–150°C or Vilsmeier reagent (DMF-POCl₃) under reflux also yield derivatives efficiently (86% yield) .
  • Key Variables : Temperature, catalyst (e.g., dry HCl gas), and solvent polarity significantly impact cyclization efficiency.

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?

  • Methodology : Use a combination of ¹H/¹³C NMR, IR, and mass spectrometry . For example:

  • ¹H NMR : Peaks at δ 13.14 (br, 1H) and δ 8.24 (m, 2H) confirm mercapto and aromatic protons .
  • IR : Bands at ~2539 cm⁻¹ (S-H stretch) and ~1676 cm⁻¹ (C=O) validate functional groups .
  • MS : Molecular ion peaks (e.g., m/z 365 [M⁺]) confirm molecular weight .

Q. What initial biological screening models are used to evaluate its bioactivity?

  • Methodology : Screen for anti-inflammatory activity via microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays (IC₅₀ values) . Antimicrobial activity is tested against bacterial/fungal strains using MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect its bioactivity and selectivity?

  • Methodology :

  • Introduce substituents at the phenyl or pyrimidinone ring (e.g., chloro, methoxy) and compare activity. For example:

  • 4-Chlorophenyl derivatives show enhanced mPGES-1 inhibition due to improved hydrophobic interactions .

  • 2,5-Dimethoxyphenyl groups increase antimicrobial potency (MIC = 8 µg/mL) .

  • Use SAR (Structure-Activity Relationship) tables to correlate substituents with IC₅₀/MIC values (Table 1).

    Table 1: SAR for Selected Derivatives

    SubstituentBiological TargetActivity (IC₅₀/MIC)Reference
    4-ChlorophenylmPGES-1IC₅₀ = 0.8 µM
    2,5-DimethoxyphenylE. coliMIC = 8 µg/mL
    3,4,5-TrimethoxyphenylTyrosinaseIC₅₀ = 1.2 µM

Q. What computational strategies are employed to optimize its binding affinity for targets like VEGFR-2 or tyrosinase?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with VEGFR-2’s hinge region or tyrosinase’s active site .
  • Validate with MD simulations (100 ns) to assess stability of ligand-protein complexes .
    • Example : Hybridization with thieno[2,3-d]pyrimidinone scaffolds improves VEGFR-2 binding by occupying the DFG motif region .

Q. How can contradictions in biological data (e.g., COX-2 vs. mPGES-1 inhibition) be resolved?

  • Methodology :

  • Use selectivity assays (e.g., COX-1/COX-2 enzymatic panels) to confirm target specificity .
  • Compare off-target effects via transcriptomic profiling or kinome-wide screening.

Q. What strategies improve synthetic yield and purity in large-scale reactions?

  • Methodology :

  • Optimize one-pot syntheses (e.g., HCl gas catalysis) to reduce intermediates and improve atom economy (yields up to 98%) .
  • Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Methodological Resources

  • Synthetic Protocols :

    • Transamidation-Cyclization : 2-Amino-N-(4-chlorophenyl)nicotinamide + triethylorthopropionate → pyrido[2,3-d]pyrimidinone (93% yield) .
    • One-Pot Hybridization : Thieno[2,3-d]pyrimidinone + 1,3,4-oxadiazol spacers → VEGFR-2 inhibitors .
  • Analytical Tools :

    • HPLC-MS for purity assessment (≥95%).
    • X-ray crystallography to resolve stereochemical ambiguities (if crystalline derivatives are obtainable).

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